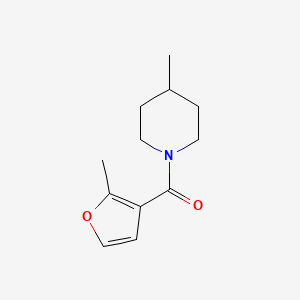
4-methyl-1-(2-methyl-3-furoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-(2-methyl-3-furoyl)piperidine, also known as 4-MeMPPP, is a synthetic stimulant drug that belongs to the piperidine class of compounds. It was first synthesized in the 1960s, and since then, it has been used in scientific research for its potential applications in medicine and pharmacology.
Mechanism of Action
The exact mechanism of action of 4-methyl-1-(2-methyl-3-furoyl)piperidine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation.
Biochemical and Physiological Effects:
4-methyl-1-(2-methyl-3-furoyl)piperidine has been shown to have stimulant effects on the central nervous system. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also increases heart rate, blood pressure, and body temperature. However, the long-term effects of 4-methyl-1-(2-methyl-3-furoyl)piperidine on the brain and body are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-1-(2-methyl-3-furoyl)piperidine is its well-established synthesis method, which makes it easy to obtain for scientific research. It has also been shown to have stimulant properties, which makes it useful for studying the effects of stimulants on the brain and body. However, one limitation of 4-methyl-1-(2-methyl-3-furoyl)piperidine is its potential for abuse. It is a synthetic drug that has not been approved for medical use, and its long-term effects on the brain and body are not well understood.
Future Directions
There are several future directions for the study of 4-methyl-1-(2-methyl-3-furoyl)piperidine. One direction is to further investigate its potential applications in medicine and pharmacology. It has been shown to have stimulant properties, and further studies could explore its potential as a treatment for conditions such as ADHD, narcolepsy, and obesity. Another direction is to study its mechanism of action in more detail. The exact mechanism of action of 4-methyl-1-(2-methyl-3-furoyl)piperidine is not well understood, and further studies could shed light on how it affects the brain and body. Finally, future studies could investigate the long-term effects of 4-methyl-1-(2-methyl-3-furoyl)piperidine on the brain and body. Its potential for abuse and its long-term effects are not well understood, and further studies could provide valuable insights into these areas.
Conclusion:
In conclusion, 4-methyl-1-(2-methyl-3-furoyl)piperidine, or 4-methyl-1-(2-methyl-3-furoyl)piperidine, is a synthetic stimulant drug that has been used in scientific research for its potential applications in medicine and pharmacology. Its synthesis method is well-established, and it has been shown to have stimulant properties. However, its potential for abuse and its long-term effects on the brain and body are not well understood. Further studies could provide valuable insights into these areas and could lead to the development of new treatments for various conditions.
Synthesis Methods
The synthesis of 4-methyl-1-(2-methyl-3-furoyl)piperidine involves the reaction of 2-methyl-3-furoic acid with piperidine and formaldehyde. The resulting product is then reduced using lithium aluminum hydride to obtain 4-methyl-1-(2-methyl-3-furoyl)piperidine. The synthesis method has been well-established and is widely used in scientific research.
Scientific Research Applications
4-methyl-1-(2-methyl-3-furoyl)piperidine has been studied for its potential applications in pharmacology and medicine. It has been shown to have stimulant properties and has been studied as a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. It has also been studied as a potential treatment for drug addiction and withdrawal.
properties
IUPAC Name |
(2-methylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-3-6-13(7-4-9)12(14)11-5-8-15-10(11)2/h5,8-9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNOTCUFAZCVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)(4-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)

![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)